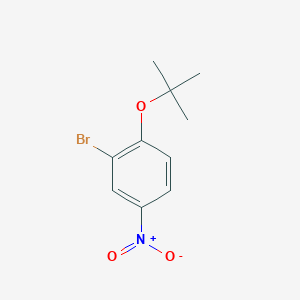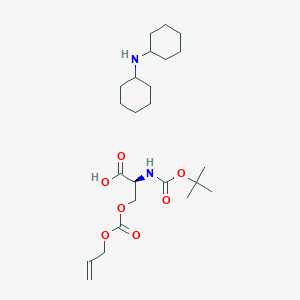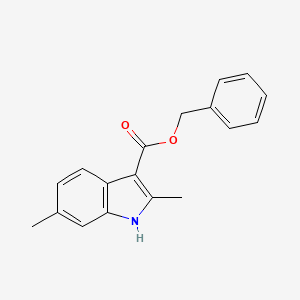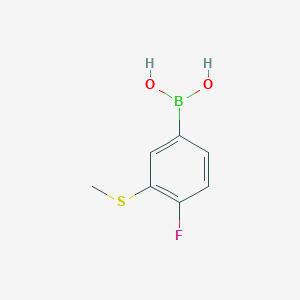
4-Fluoro-3-(methylthio)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-(methylthio)phenylboronic acid is a chemical compound with the CAS Number: 1451392-39-4 . It has a molecular weight of 186.01 and its IUPAC name is (4-fluoro-3-(methylthio)phenyl)boronic acid . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of pinacol boronic esters has also been reported . This approach allows for the formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(methylthio)phenylboronic acid is 1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 .Chemical Reactions Analysis
4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 316.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 46.0±0.4 cm^3 .Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Suzuki-Miyaura Coupling
The boronic acid compound plays a significant role in the Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Preparation of Lipophilic-Tailed Monocationic Inhibitors
The compound can be used in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase .
Stereoselective Desymmetrizing Rhodium-Catalyzed Allylic Arylation
It can be used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This is a type of reaction that introduces an aryl group to an allylic substrate in a stereoselective manner .
Solvent-Free Catalytic C-H Functionalization Reactions
The compound can be used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that involves the conversion of a C-H bond into a C-C, C-N, C-O, or C-X bond .
Homocoupling Reactions
It can be used in homocoupling reactions . These are reactions where two identical organic substrates are coupled together .
Heck Reactions Under Air
The compound can be used in Heck reactions under air . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction .
Preparation of Hydroxyphenylnaphthols
It can be used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . These inhibitors can be used in the treatment of diseases like osteoporosis and endometriosis .
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-fluoro-3-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPJDAWNJZFHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(methylthio)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



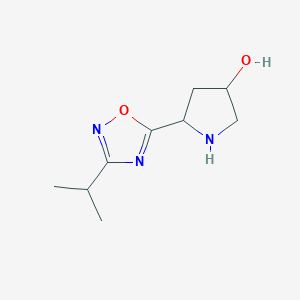

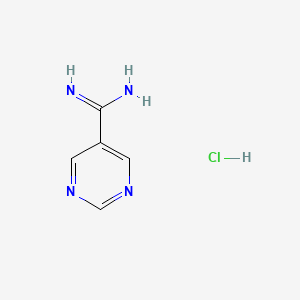
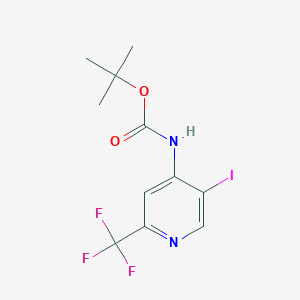
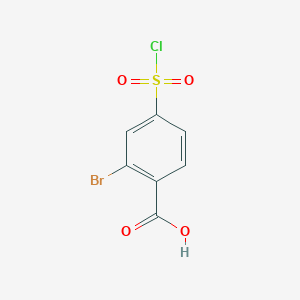


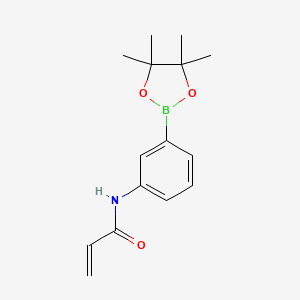
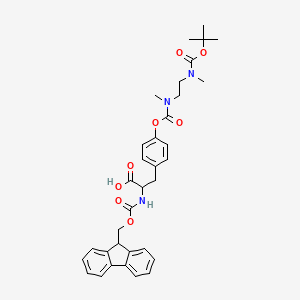
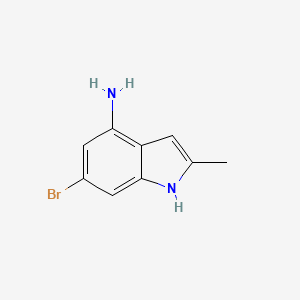
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
